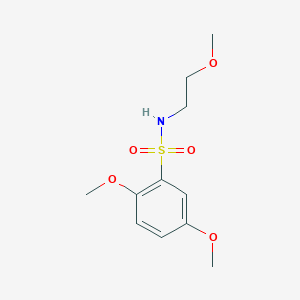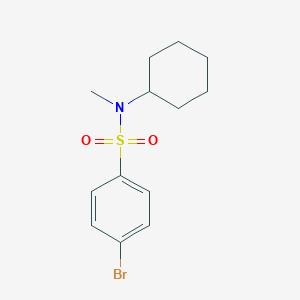
4-bromo-N-cyclohexyl-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-cyclohexyl-N-methylbenzenesulfonamide, also known as Bromocyclohexylmethylsulfonamide (BCM), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
BCM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, BCM has been investigated for its anti-inflammatory and analgesic properties. In neuroscience, BCM has been used as a tool to study the function of ion channels and their role in synaptic transmission. In materials science, BCM has been used as a building block for the synthesis of novel materials with unique physical and chemical properties.
Mécanisme D'action
BCM is known to modulate the activity of ion channels, specifically the TRPV1 channel, which is involved in pain sensation and inflammation. BCM has been shown to inhibit the activity of TRPV1 channels, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
BCM has been shown to have anti-inflammatory and analgesic effects in various animal models. In addition, BCM has been shown to reduce the release of pro-inflammatory cytokines and chemokines, indicating its potential as a therapeutic agent for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BCM is its ability to selectively inhibit the activity of TRPV1 channels, making it a useful tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of BCM is its relatively low potency, which may require higher concentrations for effective inhibition.
Orientations Futures
There are several future directions for research on BCM, including the development of more potent analogs, the investigation of its potential as a therapeutic agent for various inflammatory diseases, and the exploration of its applications in materials science. In addition, further studies are needed to fully understand the mechanism of action of BCM and its effects on other ion channels and biological processes.
Conclusion:
In conclusion, BCM is a promising compound with potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. Its ability to selectively modulate the activity of TRPV1 channels makes it a useful tool for studying the role of these channels in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of BCM and its potential as a therapeutic agent for various inflammatory diseases.
Méthodes De Synthèse
BCM can be synthesized by reacting N-cyclohexyl-N-methylbenzenesulfonamide with bromine in the presence of a suitable solvent and catalyst. The reaction yields BCM as a white solid with a melting point of 87-89°C.
Propriétés
Formule moléculaire |
C13H18BrNO2S |
|---|---|
Poids moléculaire |
332.26 g/mol |
Nom IUPAC |
4-bromo-N-cyclohexyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H18BrNO2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h7-10,12H,2-6H2,1H3 |
Clé InChI |
AROHWWFAPGKATP-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



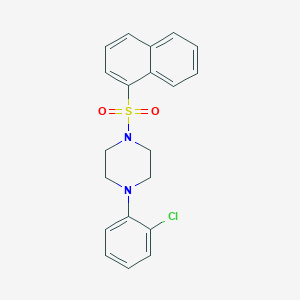
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)
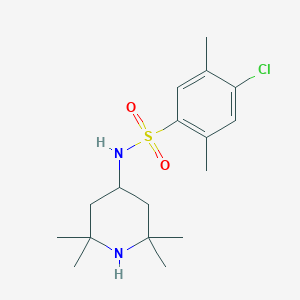
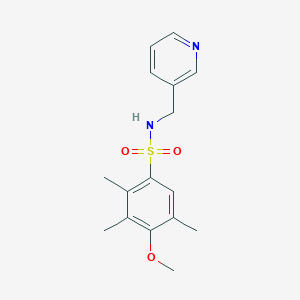
![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)
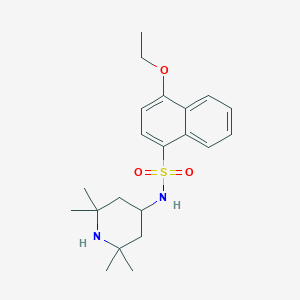
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)
![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)
![1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)
